4-Chloro-3-(2-methoxy-5-methylphenyl)benzoic acid
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Overview
Description
4-Chloro-3-(2-methoxy-5-methylphenyl)benzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 2nd position, and a methyl group at the 5th position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(2-methoxy-5-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(2-methoxy-5-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acids.
Scientific Research Applications
4-Chloro-3-(2-methoxy-5-methylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-methoxy-5-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
4-Chloro-3-methoxybenzoic acid: Similar in structure but lacks the methyl group at the 5th position.
4-Chloro-3-methylphenol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness: 4-Chloro-3-(2-methoxy-5-methylphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of both methoxy and methyl groups on the phenyl ring can affect its chemical properties and interactions with other molecules.
Properties
IUPAC Name |
4-chloro-3-(2-methoxy-5-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-3-6-14(19-2)12(7-9)11-8-10(15(17)18)4-5-13(11)16/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZXWWDFVPJLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689957 |
Source
|
Record name | 6-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-36-5 |
Source
|
Record name | 6-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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